N,N'-Diphenylbenzidine CAS number 531-91-9
N,N'-Diphenylbenzidine CAS number 531-91-9
An In-depth Technical Guide to N,N'-Diphenylbenzidine (CAS 531-91-9) for Scientific Professionals
Introduction
N,N'-Diphenylbenzidine (CAS No. 531-91-9) is a versatile aromatic amine with the chemical formula C₂₄H₂₀N₂.[1] It is a symmetrical molecule consisting of a biphenyl core with a phenylamino group attached to each of the 4 and 4' positions. This compound is widely recognized in the scientific community, primarily for its role as a redox indicator in analytical chemistry.[2][3] However, its utility extends far beyond this application, serving as a crucial intermediate in the synthesis of dyes, high-performance polymers, and advanced photoelectric materials.[1][4][5][6]
This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, synthesis protocols, mechanistic action as a redox indicator, and broader applications, while emphasizing safety and handling protocols. The information is synthesized to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application.
Physicochemical and Structural Properties
N,N'-Diphenylbenzidine is typically a grey to brownish crystalline powder.[2][3] Its insolubility in water but slight solubility in organic solvents like acetone, DMF, and ethyl acetate dictates its handling and application in various experimental setups.[2][3] The compound is noted to be light-sensitive, necessitating storage in dark conditions to prevent degradation.[2][3][7]
Table 1: Key Physicochemical Properties of N,N'-Diphenylbenzidine
| Property | Value | Source(s) |
| CAS Number | 531-91-9 | [1] |
| Molecular Formula | C₂₄H₂₀N₂ | [1][2][5] |
| Molecular Weight | 336.43 g/mol | [1][2] |
| Appearance | White to Gray to Brown powder/crystal | [2][3][8] |
| Melting Point | 246-248 °C (lit.) | [1][2][3][5] |
| Boiling Point | ~462.9 °C (rough estimate) | [2][3] |
| Solubility | Insoluble in water; Slightly soluble in Acetone, DMF, DMSO, Ethyl Acetate.[2][3] | [2][3] |
| Storage Conditions | Store below +30°C, protect from light.[2][3][9] | [2][3][9] |
| EC Number | 208-521-7 | [10] |
| Synonyms | 4,4'-Dianilinobiphenyl, N,N'-Diphenyl-[1,1'-biphenyl]-4,4'-diamine | [5][8][10] |
Synthesis and Purification
The synthesis of N,N'-Diphenylbenzidine is commonly achieved through a palladium-catalyzed cross-coupling reaction, a variant of the Buchwald-Hartwig amination. This method provides a high-yield and reliable pathway to the desired product.
Causality of Experimental Design
The chosen synthesis protocol relies on the formation of carbon-nitrogen bonds between an aryl halide (4,4'-dibromobiphenyl) and an amine (aniline).
-
Catalyst System: A palladium catalyst, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A bulky, electron-rich phosphine ligand like Tri-tert-butylphosphine (P(t-Bu)₃) is used to stabilize the palladium complex and facilitate the reductive elimination step, which is often rate-limiting.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (t-BuONa) is required to deprotonate the aniline, forming the more nucleophilic anilide in situ, which then participates in the catalytic cycle.
-
Solvent: An inert, anhydrous solvent like toluene is used to dissolve the reactants and facilitate the reaction at an elevated temperature without participating in the reaction itself.
Detailed Synthesis Protocol
A representative procedure for the synthesis of N,N'-Diphenylbenzidine is as follows:[3][6][11][12]
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 4,4'-dibromodiphenyl (3.12 g, 10 mmol), sodium tert-butoxide (2.9 g, 30 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol), and P(t-Bu)₃ (20 mg, 0.1 mmol) in 30 mL of anhydrous toluene.
-
Addition of Amine: Add aniline (2.3 mL, 25 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at 90°C for 3 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Extract the mixture three times with distilled water and diethyl ether.
-
Isolation: The product often precipitates from the organic layer. Filter the precipitate and wash it sequentially with acetone and diethyl ether to remove unreacted starting materials and byproducts.
-
Drying: Dry the isolated solid in a vacuum oven to obtain the final product. A yield of approximately 90% can be expected.[3][11][12]
Purification
For applications requiring high purity (>99%), the crude product can be further purified.
-
Method: Crystallization from a suitable solvent like toluene or ethyl acetate is a common and effective method.[3]
-
Procedure: Dissolve the crude product in a minimal amount of boiling solvent. Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Workflow Diagram
Caption: Palladium-catalyzed synthesis and purification workflow for N,N'-Diphenylbenzidine.
Core Application: Redox Indicator
The most prominent application of N,N'-Diphenylbenzidine is as a redox indicator, particularly in titrations involving strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) or cerium(IV) sulfate (Ce(SO₄)₂).[2][3][12] Its function is based on a distinct color change upon oxidation.
Mechanism of Action
N,N'-Diphenylbenzidine itself is colorless. In the presence of an oxidizing agent and in an acidic medium, it undergoes a two-electron oxidation. The initial oxidation product is a colorless intermediate, which is then further oxidized to a quinonediimine derivative. This final product, known as diphenylbenzidine violet, is intensely colored, signaling the endpoint of the titration. The extended conjugated system of the oxidized form is responsible for its ability to absorb light in the visible spectrum, producing the characteristic color.[13][14] The reaction is reversible, allowing the indicator to function effectively at the equivalence point.
Caption: Reversible oxidation-reduction mechanism of N,N'-Diphenylbenzidine indicator.
Protocol for Redox Titration of Fe(II) with K₂Cr₂O₇
This protocol is a self-validating system where the sharp, persistent color change provides a clear and reproducible endpoint.
-
Indicator Solution Preparation: Prepare a 1% (w/v) solution of N,N'-Diphenylbenzidine in concentrated sulfuric acid.
-
Analyte Preparation: Pipette a known volume of the Fe(II) solution into a conical flask. Acidify the solution by adding a suitable volume of dilute sulfuric acid or a sulfuric acid-phosphoric acid mixture.
-
Causality: The acidic medium is crucial for the proper functioning of both the oxidizing agent (dichromate) and the indicator. Phosphoric acid is often added to complex the Fe(III) ions produced during the titration, which sharpens the endpoint by lowering the formal potential of the Fe(III)/Fe(II) couple.
-
-
Indicator Addition: Add 2-3 drops of the N,N'-Diphenylbenzidine indicator solution to the analyte. The solution should remain colorless.
-
Titration: Titrate the Fe(II) solution with a standardized solution of potassium dichromate. The solution will turn green as Cr(III) ions are formed.
-
Endpoint Detection: The endpoint is reached when the first drop of excess dichromate oxidizes the indicator, causing a sharp color change from green to a persistent violet-blue.
-
Calculation: Use the volume of titrant consumed to calculate the concentration of Fe(II) in the original sample.
Other Significant Applications
While its role as a redox indicator is paramount, N,N'-Diphenylbenzidine is a valuable precursor and functional material in several other fields.
-
Analytical Chemistry: Used as a reagent for the verification and colorimetric determination of various ions, including vanadium, zinc, nitrite, and nitrate.[2][15]
-
Organic Electronics: Serves as a functional intermediate for aromatic amine photoelectric materials.[1] It is used in the fabrication of Organic Light-Emitting Diodes (OLEDs), where it can be a component of the hole transport layer, light-emitting host material, or barrier layer.[1][4]
-
Polymer and Dye Industries: Employed as a precursor in the synthesis of various azo dyes, contributing to products with excellent thermal stability and lightfastness.[5][15] It is also used as a stabilizer in polymers and coatings to enhance durability and resistance to degradation.[5]
-
Explosives: Acts as a stabilizer for nitrocellulose explosives.[15]
Safety, Handling, and Storage
Proper handling of N,N'-Diphenylbenzidine is essential to ensure laboratory safety. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[9][16][17]
Table 2: GHS Hazard and Precautionary Information
| Classification | Code | Statement | Source(s) |
| Hazard | H302 | Harmful if swallowed | [9][16][17] |
| H312 | Harmful in contact with skin | [9][16][17] | |
| H332 | Harmful if inhaled | [9][16][17] | |
| H351 | Suspected of causing cancer | [9][17] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [16] |
| P270 | Do not eat, drink or smoke when using this product | [9][16] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [9][16][18] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell | [9] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water | [9][16] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [9][16] | |
| P405 | Store locked up | [18] | |
| P501 | Dispose of contents/container to an appropriate treatment and disposal facility | [9][16] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood, to minimize inhalation risk.[16]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[16]
-
Skin Protection: Wear impervious protective gloves and clothing to prevent skin contact.[7][16]
-
Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH-approved respirator.[19]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16][18]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, well-ventilated place.[7] Store below +30°C and protect from light.[2][3][10]
-
Incompatibilities: Keep away from strong oxidizing agents.[7]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at a licensed waste disposal facility.[16]
Conclusion
N,N'-Diphenylbenzidine is a compound of significant utility in both academic research and industrial applications. Its robust performance as a redox indicator is founded on a clear, reversible electrochemical mechanism. Beyond the analytical laboratory, its role as a versatile building block in materials science, particularly for organic electronics and polymer synthesis, underscores its importance. A thorough understanding of its synthesis, mechanisms, and safety protocols, as detailed in this guide, enables researchers and scientists to leverage its properties effectively and responsibly.
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N,N'-Diphenylbenzidine CAS 531-91-9 - Watson International. (n.d.). Watson International Ltd. Retrieved from [Link]
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